molecular formula C12H19NO3 B15146541 (R)-amino(3-hydroxyadamantan-1-yl)acetic acid

(R)-amino(3-hydroxyadamantan-1-yl)acetic acid

Cat. No.: B15146541
M. Wt: 225.28 g/mol
InChI Key: ZOFWFAZCJJJYCE-VENXNALISA-N
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Description

®-amino(3-hydroxyadamantan-1-yl)acetic acid is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinctive chemical and physical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-amino(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of the adamantane core. One common method is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of adamantane derivatives, including ®-amino(3-hydroxyadamantan-1-yl)acetic acid, often involves large-scale synthesis using catalytic processes. The use of Lewis acid catalysts, such as aluminum chloride, is common in the rearrangement reactions that form the adamantane cage . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-amino(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the adamantane core can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .

Mechanism of Action

The mechanism of action of ®-amino(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydrophobic nature allows it to penetrate cell membranes and interact with intracellular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-amino(3-hydroxyadamantan-1-yl)acetic acid is unique due to its combination of an amino group and a hydroxyl group on the adamantane core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid

InChI

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m0/s1

InChI Key

ZOFWFAZCJJJYCE-VENXNALISA-N

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)[C@H](C(=O)O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N

Origin of Product

United States

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